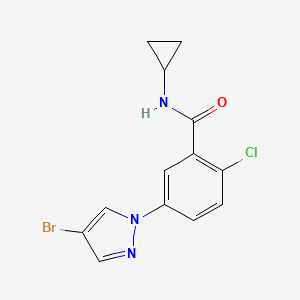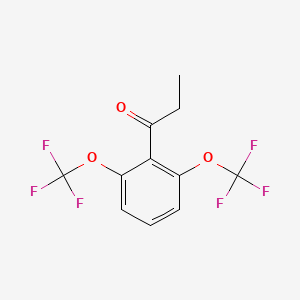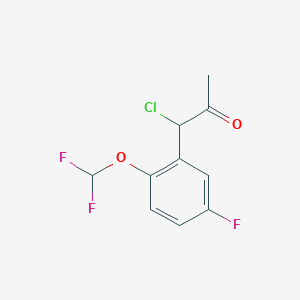
1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with bromopropyl, chloro, and trifluoromethylthio groups
Vorbereitungsmethoden
The synthesis of 1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene typically involves multiple steps. One common synthetic route includes:
Starting Material: The process begins with a suitable benzene derivative.
Chlorination: The chloro group is introduced via a chlorination reaction, often using chlorine gas or thionyl chloride.
Trifluoromethylthiolation: The trifluoromethylthio group is added using reagents such as trifluoromethanesulfenyl chloride (CF3SCl) under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The presence of halogen groups makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules or as a probe in biochemical studies.
Industry: It may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene exerts its effects depends on the context of its use. In chemical reactions, the bromopropyl group acts as a reactive site for nucleophilic attack, while the chloro and trifluoromethylthio groups influence the compound’s reactivity and stability. Molecular targets and pathways involved vary based on the specific application, such as enzyme inhibition in biological studies or catalytic activity in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene can be compared with similar compounds like:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound lacks the chloro group but shares the bromopropyl and trifluoromethyl substituents, making it less reactive in certain substitution reactions.
1-Bromo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which significantly alter its electronic properties and reactivity compared to this compound.
The uniqueness of this compound lies in its combination of substituents, which provide a balance of reactivity and stability, making it versatile for various applications.
Eigenschaften
Molekularformel |
C10H9BrClF3S |
|---|---|
Molekulargewicht |
333.60 g/mol |
IUPAC-Name |
2-(3-bromopropyl)-1-chloro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrClF3S/c11-6-2-3-7-8(12)4-1-5-9(7)16-10(13,14)15/h1,4-5H,2-3,6H2 |
InChI-Schlüssel |
QLIPOXOOMWMREO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)CCCBr)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


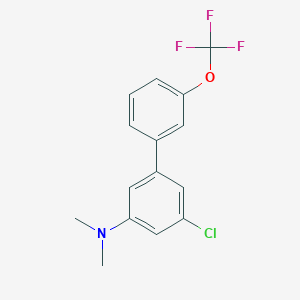

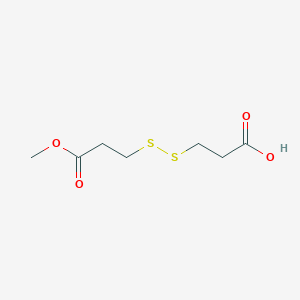
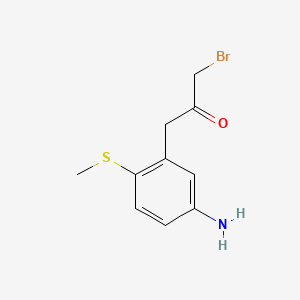
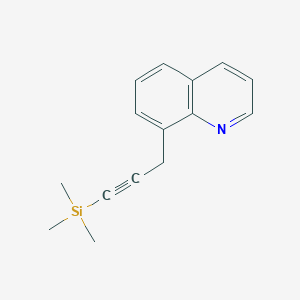


![L-Prolinamide, 3,3'-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-](/img/structure/B14060623.png)
![[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060628.png)

